N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Description
N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as DIMPI, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. The compound is a derivative of indole-2-carboxylic acid and has been studied for its potential use in treating various diseases.
Scientific Research Applications
- Anticancer Agents : The indole moiety in this compound is of interest due to its potential anticancer activity. Scientists investigate its effects on cancer cell lines and tumor growth inhibition .
- Building Block : 2,5-Dimethylbenzoic acid serves as a versatile building block in organic synthesis. It participates in reactions to create more complex molecules, such as paracyclophanes and esters .
Medicinal Chemistry and Drug Development
Organic Synthesis
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-8-12(2)16(9-11)20-18(22)17(21)14-10-19-15-6-4-3-5-13(14)15/h3-10,19H,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBCGBSMBKDZCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
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